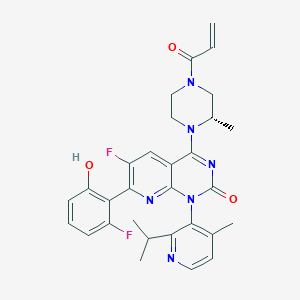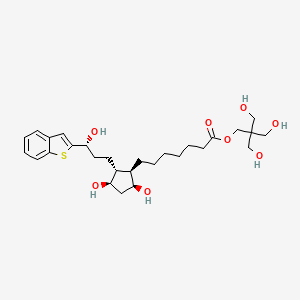
ソトラスチブ
説明
Synthesis Analysis
Sotorasib's synthesis involves complex chemical reactions aimed at creating a molecule that can selectively and irreversibly bind to the KRAS G12C mutation. This specificity disrupts the mutant protein's function, inhibiting cancer cell growth. The synthesis process underscores the precision required to target such a specific mutation without affecting the wide array of normal KRAS proteins present in healthy cells.
Molecular Structure Analysis
Sotorasib's molecular structure features an axially chiral biaryl moiety, critical for its high affinity and specificity towards the KRAS G12C mutation. This chiral structure presents two atropisomers, with one exhibiting significantly higher potency due to its fit within a "cryptic" pocket of the KRAS G12C protein. The drug's development as a single-atropisomer highlights the importance of stereochemistry in drug design and efficacy (Lanman, Parsons, & Zech, 2022).
Chemical Reactions and Properties
The chemical properties of sotorasib, including its reactivity with the KRAS G12C mutation, are fundamental to its mechanism of action. The drug forms a covalent bond with the cysteine residue in the mutated KRAS protein, permanently inhibiting its activity. This covalent interaction is a key feature distinguishing sotorasib from other cancer therapies, providing a targeted approach to treatment.
Physical Properties Analysis
The physical properties of sotorasib, such as solubility and stability, play a crucial role in its pharmacokinetics and pharmacodynamics. These properties affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile, influencing its effectiveness and safety in clinical use.
Chemical Properties Analysis
Sotorasib's chemical properties, including its specificity for the KRAS G12C mutation and its stability in biological systems, are critical for its action as a cancer therapy. Its ability to selectively target and irreversibly inhibit the mutated KRAS protein while minimizing effects on normal KRAS proteins demonstrates the drug's precision and the advanced understanding of cancer biology that guided its development.
- On the structural and synthetic considerations of sotorasib (Lanman, Parsons, & Zech, 2022).
科学的研究の応用
非小細胞肺がん(NSCLC)の治療
ソトラスチブは、経口投与可能な、初のG12C変異型KRAS(KRAS G12C)阻害剤です {svg_1}. ソトラスチブは、複数の国において、KRAS G12C変異陽性の進行性で、以前に治療を受けた非小細胞肺がん(NSCLC)の成人に対する治療薬として承認されています {svg_2}. CodeBreaK 100試験の第I/II相試験の一次解析および更新された解析において、KRAS G12C変異陽性のNSCLC患者で臨床的に有意な客観的奏効率が観察されました {svg_3}.
大腸がんの治療
ソトラスチブは大腸がんの治療薬として開発が進められています {svg_4}. AMG 510を評価したCodeBreak 100試験の最新の成果によると、この初めてのKRAS阻害剤は、非小細胞肺がんに有望な結果を示しており、大腸がんを含む他のいくつかの種類の固形腫瘍でもわずかに有効であることが示されています {svg_5}.
虫垂がんの治療
ソトラスチブは、虫垂がんの治療薬としても開発が進められています {svg_6}.
KRAS G12Cタンパク質の阻害
ソトラスチブは、KRAS G12Cタンパク質に不可逆的に結合して、タンパク質を不活性な状態に永久的に固定し、KRAS G12C駆動腫瘍の腫瘍細胞増殖を阻害するように設計されています {svg_7} {svg_8}.
腫瘍の退縮の誘導
前臨床腫瘍モデルにおいて、AMG 510はKRAS G12Cに迅速かつ不可逆的に結合し、ミトゲン活性化プロテインキナーゼ(MAPK)シグナル伝達経路の持続的な抑制をもたらします。 AMG 510は、単剤で経口投与(1日1回)すると、KRAS G12Cがんのマウスモデルで腫瘍の退縮を誘導できます {svg_9}.
抗腫瘍免疫の誘導
免疫 competent マウスにおいて、AMG 510による治療は、腫瘍微小環境の炎症を促進し、単剤で、または免疫チェックポイント阻害剤との併用で持続的な治癒をもたらしました。 治癒したマウスは、アイソジェニックなKRAS G12D腫瘍の増殖を拒絶しました。これは、共有抗原に対する適応免疫が得られたことを示唆しています {svg_10}.
アトロピ異性体の対処
ソトラスチブを単一のアトロピ異性体として調製することで、分析および合成の複雑さが大幅に増加しましたが、ソトラスチブのアトロピ異性体をもたらした軸方向キラルなビアリール結合は、KRASG12Cへのソトラスチブの結合を最適化するための重要な設計要素であることが証明されました {svg_11}.
作用機序
- Role : KRAS G12C is an oncogenic form of the KRAS protein. By targeting this specific mutation, Sotorasib aims to disrupt aberrant signaling pathways associated with cancer growth .
- Ultimately, this inhibition leads to reduced cell growth and promotes apoptosis in tumors driven by KRAS G12C .
- Inhibition of KRAS G12C disrupts downstream signaling, impacting cell proliferation, differentiation, and survival .
- Cellular consequences include inhibited cell growth and increased apoptosis in KRAS G12C-driven tumors .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
将来の方向性
Sotorasib received its first approval in the USA for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC, as determined by an FDA-approved test, who have received at least one prior systemic therapy . Its continued approval may be contingent upon verification and description of clinical benefit in confirmatory trial(s) .
特性
IUPAC Name |
6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQKSXLFSAEQCZ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001099260 | |
| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Normally GTP binds to KRAS, activating the protein and promoting effectors to the MAP kinase pathway. GTP is hydrolyzed to GDP, and KRAS is inactivated. KRAS G12C mutations impair hydrolysis of GTP, leaving it in the active form. Sotorasib binds to the cysteine residue in KRAS G12C mutations, holding the protein in its inactive form. The cysteine residue that sotorasib targets is not present in the wild type KRAS, which prevents off-target effects. This mutation is present in 13% of non small cell lung cancer, 3% of colorectal and appendix cancer, and 1-3% of solid tumors. | |
| Record name | Sotorasib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15569 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
2252403-56-6, 2296729-00-3 | |
| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sotorasib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2296729003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sotorasib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15569 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOTORASIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










